molecular formula C9H18O3 B1589919 (R)-tert-Butyl 2-hydroxy-3-methylbutanoate CAS No. 4216-96-0

(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Cat. No.: B1589919
CAS No.: 4216-96-0
M. Wt: 174.24 g/mol
InChI Key: XQTIFSCLEWPKCF-SSDOTTSWSA-N
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Description

The Role of Chiral Building Blocks in Advanced Asymmetric Synthesis

Chirality, the property of a molecule being non-superimposable on its mirror image, is a fundamental concept in chemistry, with profound implications for pharmacology. lifechemicals.com Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit vastly different biological activities, potencies, and safety profiles due to their distinct interactions with chiral biological targets like enzymes and receptors. lifechemicals.comrsc.org The tragic case of thalidomide, where one enantiomer was an effective sedative while the other caused severe birth defects, underscores the critical importance of stereochemical control in drug design. lifechemicals.com

Chiral building blocks are enantiomerically pure or enriched compounds that serve as starting materials or key intermediates in the synthesis of complex chiral molecules. wisdomlib.org Their use is a cornerstone of asymmetric synthesis, the branch of chemistry focused on the selective production of a single enantiomer of a chiral product. nih.gov By incorporating a pre-existing stereocenter from a chiral building block, chemists can direct the stereochemical outcome of subsequent reactions, a strategy that is often more efficient and reliable than creating the stereocenter from a non-chiral precursor. The pharmaceutical industry's increasing demand for single-enantiomer drugs has driven significant research into the development and application of novel chiral building blocks. nih.gov These molecules are indispensable for lead optimization in drug discovery and for creating a diverse range of chemical entities for high-throughput screening. lifechemicals.com

Current Research Landscape and Future Directions

The ongoing research in the field of chiral molecules continues to be a dynamic and rapidly evolving area. A significant focus of current research is the development of more efficient and sustainable methods for the synthesis of chiral building blocks like (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901). This includes the use of biocatalysts, such as enzymes from microorganisms, to perform highly selective reductions of carbonyl compounds to produce chiral alcohols.

Furthermore, the exploration of novel applications for chiral intermediates is a key research thrust. The development of chiral inorganic nanomaterials for enantioselective catalysis represents an emerging trend that could provide new avenues for asymmetric synthesis. nih.gov

Future research will likely focus on several key areas:

Green Chemistry Approaches: Developing more environmentally friendly synthetic routes to chiral α-hydroxy esters, minimizing waste and the use of hazardous reagents.

Novel Catalytic Systems: The design and application of new chiral catalysts, including both organocatalysts and metal-based systems, for the asymmetric synthesis of these building blocks. nih.gov

Expanded Applications: Investigating the use of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate and related compounds in the synthesis of new classes of pharmaceuticals, agrochemicals, and functional materials.

Chiral Metabolomics: Advances in analytical techniques are enabling a deeper understanding of the roles of chiral metabolites in biological systems, which could unveil new therapeutic targets and diagnostic biomarkers. nih.gov

The continued innovation in asymmetric synthesis and the development of novel chiral building blocks will undoubtedly play a pivotal role in advancing drug discovery and materials science.

Table of Physicochemical Properties of this compound and Related Compounds

Compound NameMolecular FormulaMolar Mass ( g/mol )
This compoundC9H18O3174.24
2-Hydroxy-3-methylbutanoateC5H9O3⁻117.12
Ethyl 2-hydroxy-3-methylbutanoateC7H14O3146.18
3-Hydroxy-3-methylbutyrateC5H9O3⁻117.12

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

tert-butyl (2R)-2-hydroxy-3-methylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O3/c1-6(2)7(10)8(11)12-9(3,4)5/h6-7,10H,1-5H3/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQTIFSCLEWPKCF-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@H](C(=O)OC(C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00513569
Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
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Molecular Weight

174.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4216-96-0
Record name 1,1-Dimethylethyl (2R)-2-hydroxy-3-methylbutanoate
Source CAS Common Chemistry
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Record name tert-Butyl (2R)-2-hydroxy-3-methylbutanoate
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Record name Butanoic acid, 2-hydroxy-3-methyl-, 1,1-dimethylethyl ester, (R)
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Stereoselective Synthesis Methodologies for R Tert Butyl 2 Hydroxy 3 Methylbutanoate

Enzymatic Approaches for Enantioselective Production

Biocatalysis stands out as a premier method for producing enantiopure compounds. Enzymes, operating under mild conditions, can exhibit exquisite chemo-, regio-, and enantioselectivity, often obviating the need for complex protection and deprotection steps common in traditional chemical synthesis. For the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901), lipase-catalyzed kinetic resolution and ketoreductase-mediated asymmetric reduction are the most prominent and effective enzymatic strategies.

Kinetic resolution is a widely used method for separating enantiomers from a racemic mixture. This technique relies on the differential reaction rates of the two enantiomers with a chiral catalyst, typically a lipase (B570770). In the context of producing (R)-tert-Butyl 2-hydroxy-3-methylbutanoate, a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate can be subjected to lipase-catalyzed acylation (or transesterification). The lipase will selectively acylate the (S)-enantiomer at a much faster rate, leaving the desired (R)-enantiomer unreacted and allowing for its separation in high enantiomeric purity.

The efficiency and selectivity of a lipase-catalyzed resolution are highly dependent on various reaction parameters. Immobilized Candida antarctica lipase B (CAL-B), commercially known as Novozym 435, is one of the most robust and widely used biocatalysts for the resolution of chiral alcohols and esters due to its broad substrate scope and high enantioselectivity. nih.govmdpi.com The optimization of the process for producing this compound involves a systematic study of several key variables.

Acyl Donor: The choice of acyl donor is critical. Irreversible acyl donors, such as vinyl esters (e.g., vinyl acetate), are often preferred because the leaving group, vinyl alcohol, tautomerizes to acetaldehyde, which drives the reaction forward. capes.gov.br This prevents the reverse reaction and often leads to higher conversion and enantioselectivity.

Solvent: The reaction medium significantly influences lipase activity and stability. Non-polar, hydrophobic organic solvents like hexane, heptane, or methyl tert-butyl ether (MTBE) are generally favored as they prevent enzyme denaturation and minimize substrate and product inhibition. polimi.it

Temperature: Lipase activity increases with temperature up to an optimum, beyond which thermal denaturation occurs, leading to a loss of function. For many lipase-catalyzed resolutions, temperatures between 40°C and 50°C provide a good balance between reaction rate and enzyme stability. researchgate.netnih.gov

Enzyme and Substrate Concentration: The loading of the enzyme and the concentrations of the substrate and acyl donor must be optimized to maximize space-time yield without causing substrate inhibition or mass transfer limitations. researchgate.net

The following table presents typical parameters that are optimized in lipase-catalyzed esterification reactions, based on studies of similar hydroxy esters.

ParameterCondition StudiedTypical OptimumRationale
Enzyme Candida antarctica Lipase B (CAL-B)Immobilized CAL-BHigh stability, reusability, and enantioselectivity. nih.govmdpi.com
Acyl Donor Vinyl Acetate, Isopropenyl AcetateVinyl AcetateIrreversible reaction, drives equilibrium towards product formation. capes.gov.br
Solvent Hexane, Toluene, MTBEMTBE or HexaneNon-polar solvent maintains enzyme activity and facilitates recovery. polimi.it
Temperature 30 - 60 °C40 °CBalances reaction rate with enzyme thermal stability. nih.gov
Substrate Ratio 1:1 to 1:5 (Alcohol:Acyl Donor)1:2 to 1:3Ensures sufficient acyl donor without excessive dilution. researchgate.net

The success of a kinetic resolution is quantified by the enantiomeric ratio (E-value), which is a measure of the lipase's ability to discriminate between the two enantiomers. A high E-value (typically >100) is essential for achieving high enantiomeric excess (ee) of both the product and the remaining substrate. The E-value is influenced by the specific lipase used and the structure of the substrate.

Lipases exhibit broad substrate specificity, catalyzing both esterification/transesterification in organic media and hydrolysis in aqueous systems. nih.gov For the synthesis of this compound, one could either perform a transesterification of the racemic alcohol or hydrolysis of the corresponding racemic ester.

Transesterification/Esterification: In this approach, racemic tert-butyl 2-hydroxy-3-methylbutanoate is reacted with an acyl donor. Lipases like CAL-B, Pseudomonas cepacia lipase (PCL), and Pseudomonas fluorescens lipase (PFL) are frequently screened. polimi.itkoreascience.kr Studies on analogous substrates show that CAL-B often provides the highest E-values for secondary alcohols. nih.gov The structure of the acyl donor also plays a role; longer chain acyl donors can sometimes increase enantioselectivity.

Hydrolysis: Alternatively, a racemic ester, such as tert-butyl 2-acetoxy-3-methylbutanoate, could be selectively hydrolyzed. In this case, the lipase would preferentially cleave the acetyl group from one enantiomer, yielding the desired (R)-hydroxy ester. Different lipases show varying preferences. For instance, in the hydrolysis of related ester derivatives, CAL-B and Novozym 435 have demonstrated outstanding selectivity (E > 400). nih.gov

The table below illustrates the enantioselectivity of various lipases in the resolution of analogous chiral esters, highlighting the importance of enzyme screening.

Lipase CatalystSubstrate TypeE-ValueReference
Novozym 435 (Immobilized CAL-B)Aromatic Butyrate Ester (Hydrolysis)>3000 nih.gov
Candida antarctica Lipase B (CAL-B)Aromatic Butyrate Ester (Hydrolysis)>400 nih.gov
Pseudomonas cepacia Lipase (PCL)Aromatic Butyrate Ester (Hydrolysis)79 nih.gov
Pseudomonas fluorescens LipaseAromatic Butyrate Ester (Hydrolysis)21 nih.gov
Candida antarctica Lipase A (CAL-A)trans-9-Octadecenoic Acid (Esterification)High preference for trans isomer nih.gov

An alternative and often more efficient strategy than kinetic resolution is the asymmetric reduction of a prochiral ketone. This approach can theoretically achieve a 100% yield of the desired enantiomer. For the synthesis of this compound, the corresponding prochiral precursor is tert-butyl 2-oxo-3-methylbutanoate . This α-keto ester can be stereoselectively reduced to the target (R)-α-hydroxy ester using a class of enzymes known as ketoreductases (KREDs).

Ketoreductases are oxidoreductase enzymes that catalyze the reduction of ketones and aldehydes to their corresponding alcohols with high stereoselectivity. rsc.org The reduction of α-keto esters is a well-established application of KREDs for producing valuable chiral α-hydroxy esters. alaska.edu By selecting an appropriate KRED that follows the Prelog rule, the carbonyl group of tert-butyl 2-oxo-3-methylbutanoate can be reduced to the (R)-hydroxyl group.

Modern biotechnology has made a vast library of KREDs available, often through recombinant expression in hosts like E. coli. nih.gov Furthermore, protein engineering and directed evolution can be used to tailor KREDs for specific substrates, improving their activity, stability, and stereoselectivity, especially for bulky substrates like those containing a tert-butyl group. rsc.orgrsc.org Research on the reduction of other bulky keto esters has shown that engineered KREDs can achieve excellent stereoselectivity (>99% de, >99% ee) and high conversion (>99%). rsc.org

The following table summarizes results from the asymmetric reduction of various keto esters using KREDs, demonstrating the high efficiency and selectivity of this method.

Enzyme / SystemSubstrateProductStereoselectivityConversionReference
Engineered KRED from Exiguobacterium sp.Bulky α-amino β-keto estersChiral vicinal amino alcohols>99% dr, >99% ee>99% rsc.orgrsc.org
KRED 110Racemic α-fluoro-β-keto estersanti-(2S, 3S)-α-fluoro-β-hydroxy esterHigh de and eeGood alaska.edu
KRED 130Racemic α-fluoro-β-keto esterssyn-(2S, 3R)-α-fluoro-β-hydroxy esterModerate-High de and eeGood alaska.edu
Co-expressed KmAKR and BmGDH in E. colitert-butyl 6-cyano-(5R)-hydroxy-3-oxohexanoatetert-butyl 6-cyano-(3R,5R)-dihydroxyhexanoate>99.5% de>99% researchgate.net

A major challenge in using KREDs for large-scale synthesis is their dependence on expensive nicotinamide (B372718) cofactors, either NADH or NADPH, which are consumed in stoichiometric amounts during the reaction. illinois.edu To make the process economically viable, the oxidized cofactor (NAD⁺ or NADP⁺) must be continuously regenerated back to its reduced form in situ. This is achieved using a cofactor regeneration system. nih.govresearchgate.net

There are two primary enzymatic strategies for cofactor regeneration:

Substrate-Coupled Regeneration: This approach uses a single enzyme that can both reduce the target ketone and oxidize a cheap, sacrificial co-substrate. A common example is the use of isopropanol (B130326) as a co-substrate. The KRED catalyzes the oxidation of isopropanol to acetone, which in turn reduces NADP⁺ to NADPH. This system is simple but can be limited by thermodynamics and potential enzyme inhibition by high concentrations of the co-substrate. nih.govacs.org

Enzyme-Coupled Regeneration: This is the more common and generally more efficient method. It employs a second, "helper" enzyme whose sole purpose is to regenerate the cofactor. The two most widely used systems are:

Glucose Dehydrogenase (GDH): GDH oxidizes D-glucose to D-glucono-1,5-lactone, which hydrolyzes to gluconic acid. This reaction is thermodynamically very favorable and effectively drives the regeneration of NAD(P)H. nih.gov

Formate (B1220265) Dehydrogenase (FDH): FDH oxidizes formate to carbon dioxide. This system is also highly favorable as the gaseous byproduct, CO₂, simply exits the reaction, pulling the equilibrium forward. nih.gov

For practical applications, the KRED and the regeneration enzyme (e.g., GDH) are often co-expressed within a single host organism, such as E. coli. These "whole-cell biocatalysts" can be used directly in the reaction, providing both the necessary enzymes and the cellular machinery to regenerate cofactors using a simple carbon source like glucose. nih.govresearchgate.net This approach simplifies the process by eliminating the need for enzyme purification and external addition of expensive cofactors.

Biocatalytic Dynamic Kinetic Resolution Strategies

Dynamic kinetic resolution (DKR) is a powerful tool for the synthesis of enantiomerically pure compounds, combining the kinetic resolution of a racemic mixture with in-situ racemization of the slower-reacting enantiomer. This approach can theoretically achieve a 100% yield of the desired enantiomer. While specific examples detailing the biocatalytic DKR of this compound are not extensively documented in the provided results, the principles of this methodology are well-established for similar compounds.

For instance, a novel method for the dynamic kinetic resolution of a related compound, tert-butyl 4-methyl-3,5-dioxohexanoate, has been developed using enzymatic reduction. rsc.org This process yields an enantiomerically pure product, highlighting the potential of biocatalysis in achieving high stereoselectivity. rsc.org Generally, biocatalytic resolutions, such as those involving lipases, are increasingly important for producing enantiomerically pure active pharmaceutical ingredients (APIs). nih.gov The use of immobilized enzymes, sometimes stabilized with ionic liquids, has been shown to enhance process efficiency and enantiomeric excess in the kinetic resolution of other hydroxy-nitriles. nih.gov

Chiral Auxiliary-Mediated Synthesis

Chiral auxiliaries are stereogenic groups temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org This strategy is a cornerstone of asymmetric synthesis, enabling the preparation of a wide range of enantiomerically pure compounds.

Diastereomeric salt crystallization is a classical and widely used technique for resolving racemic mixtures. aiche.orgwikipedia.org This method involves reacting a racemic acid or base with a single enantiomer of a chiral resolving agent to form a pair of diastereomeric salts. wikipedia.org Due to their different physical properties, these diastereomeric salts can often be separated by fractional crystallization. wikipedia.orgucl.ac.uk

The success of this method relies on understanding the solid-liquid phase equilibrium of the diastereomeric salt system. aiche.org Constructing a phase diagram can help identify which diastereomeric salt can be recovered under equilibrium conditions. aiche.org In cases where the desired diastereomer is not the one that crystallizes preferentially, kinetic resolution by seeding a supersaturated solution can be employed. aiche.org The study of diastereomeric salt systems, including the influence of solvent and temperature, is crucial for optimizing the resolution process. ucl.ac.ukrsc.org

While direct application to precursors of this compound is not explicitly detailed, the principles are broadly applicable. For example, the resolution of racemic ibuprofen (B1674241) using N-methyl-D-glucamine as a resolving agent has been studied in detail, demonstrating the importance of phase diagrams and kinetic factors. aiche.org

Chiral amines are frequently employed as resolving agents in diastereomeric salt crystallization. purdue.edu They react with racemic carboxylic acids to form diastereomeric ammonium (B1175870) carboxylate salts. The choice of the chiral amine is critical for achieving efficient separation.

A variety of chiral amines are commercially available and have been used in the synthesis of chiral compounds. For example, (R)-(+)-1-phenylethylamine and (S)-(-)-1-phenylethylamine are common resolving agents. The formation of diastereomeric salts with such amines allows for the separation of enantiomers, a technique that remains important for obtaining optically active materials in the pharmaceutical and fine chemical industries. ucl.ac.uk

Asymmetric Catalysis in Chemical Synthesis

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This approach is highly efficient and is a cornerstone of modern organic synthesis.

The enantioselective hydrogenation of a ketone precursor, such as tert-butyl 2-oxo-3-methylbutanoate, is a direct and atom-economical method for synthesizing this compound. This reaction typically involves a chiral metal catalyst, often based on ruthenium, rhodium, or iridium, complexed with a chiral ligand.

The success of this method hinges on the design of the chiral ligand, which creates a chiral environment around the metal center, thereby directing the hydrogenation to one face of the ketone. While specific data for the hydrogenation of the tert-butyl ester precursor is not provided, the general strategy is well-established for the synthesis of α-hydroxy esters.

The development of novel chiral ligands is a continuous effort in the field of asymmetric catalysis. These ligands are crucial for achieving high enantioselectivity in a variety of chemical transformations.

For instance, N-(tert-Butyl)-alanine-derived chiral ligands have been designed for the asymmetric synthesis of α-amino acids. researchgate.net These ligands form Schiff base complexes with Ni(II) ions, leading to good to excellent diastereoselectivity. researchgate.net Another example is the use of tert-butanesulfinamide (Ellman's auxiliary) in the synthesis of chiral amines. wikipedia.org This versatile chiral auxiliary has been used to synthesize a variety of chiral compounds with high stereoselectivity. wikipedia.orgresearchgate.net

Esterification Reactions for Controlled Stereochemistry

The creation of the ester bond in this compound with preservation of the chiral center is a primary challenge. The bulky tert-butyl group presents steric hindrance, influencing the choice of esterification strategy.

Direct Esterification of (R)-2-Hydroxy-3-methylbutyric Acid

Direct acid-catalyzed esterification, or Fischer esterification, of (R)-2-hydroxy-3-methylbutyric acid with tert-butanol (B103910) is a theoretically straightforward approach. This method involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst. However, the reaction is an equilibrium process, and the steric bulk of the tertiary alcohol (tert-butanol) makes it less reactive than primary or secondary alcohols, often resulting in low yields.

To drive the reaction toward the product, excess alcohol or removal of water is typically required. The direct degradation of the biopolymer poly[(R)-3-hydroxybutyric acid] to its corresponding methyl ester via transesterification with methanol (B129727) and a sulfuric acid catalyst demonstrates a related principle of acid-catalyzed ester formation. ethz.ch While this specific process yields a methyl ester, it highlights the general conditions for such transformations. ethz.ch For the synthesis of tert-butyl esters from various carboxylic acids, including those with some steric hindrance like cinnamic acid, methods using catalysts like 4-(N,N-dimethylamino)pyridine (DMAP) or calcined hydrotalcite have been explored, though yields can be modest. researchgate.net

Coupling Reagent-Mediated Ester Bond Formation for this compound

To overcome the low reactivity of tert-butanol in direct esterification, coupling reagents are frequently employed. These reagents activate the carboxylic acid group of (R)-2-hydroxy-3-methylbutyric acid, making it more susceptible to nucleophilic attack by the alcohol. This method generally proceeds under milder conditions and avoids the use of strong acids that could cause side reactions.

Common coupling reagents belong to the carbodiimide (B86325) family, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC). peptide.com When a carbodiimide is used, the carboxylic acid adds to it, forming a highly reactive O-acylisourea intermediate. The alcohol then reacts with this intermediate to form the ester, releasing a urea (B33335) byproduct (dicyclohexylurea or diisopropylurea). To minimize the risk of racemization at the chiral center, an additive like 1-hydroxybenzotriazole (B26582) (HOBt) is often included. peptide.com

Other classes of coupling reagents include phosphonium (B103445) salts (e.g., BOP reagent) and aminium/uronium salts like HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate). peptide.com These reagents also form activated ester intermediates that readily react with alcohols. The choice of reagent can be critical for achieving high yields and preventing epimerization, especially in complex syntheses. peptide.com

Table 1: Comparison of Common Coupling Reagents for Ester Synthesis
Coupling ReagentAbbreviationByproductKey Characteristics
N,N'-DicyclohexylcarbodiimideDCCDicyclohexylurea (DCU)Inexpensive; DCU byproduct is poorly soluble in many organic solvents, facilitating removal by filtration. peptide.com
N,N'-DiisopropylcarbodiimideDICDiisopropylurea (DIU)DIU byproduct is more soluble, making it suitable for solid-phase synthesis where filtration is not possible. peptide.com
(Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphateBOPHexamethylphosphoramide (HMPA)Highly efficient but byproduct is a suspected carcinogen.
O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTUTetramethylureaPopular, effective, and avoids carcinogenic byproducts associated with BOP. peptide.com

Green Chemistry Principles in Synthesis Design

The synthesis of specialty chemicals like this compound is increasingly guided by the principles of green chemistry, which aim to reduce environmental impact. Key areas of focus include minimizing solvent use and maximizing atom efficiency.

Implementation of Solvent-Free or Low-Solvent Reaction Systems

A major goal of green chemistry is to reduce or eliminate the use of volatile organic solvents, which contribute to pollution and pose safety risks. cmu.edu For ester synthesis, several solvent-free or low-solvent strategies have been developed.

Biocatalysis: The use of enzymes, particularly lipases, is a powerful green alternative for esterification. colab.ws Lipases can catalyze the enantioselective esterification of chiral acids, often under mild, solvent-free conditions. nih.gov For instance, the synthesis of flavor esters has been successfully achieved using immobilized Rhizopus oryzae lipase in a solvent-free system, where one of the reactants also serves as the reaction medium. nih.gov This approach not only avoids organic solvents but can also lead to high conversion rates and allow for enzyme recycling. nih.gov The kinetic resolution of 2-methylbutyric acid and its esters has been demonstrated using various lipases, highlighting the potential for high enantioselectivity in these biocatalytic systems. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate organic reactions, often allowing them to be completed in minutes without a solvent ("dry media" conditions). cem.com The synthesis of various esters has been reported under solvent-free microwave conditions, offering benefits of speed, efficiency, and reduced waste. cem.com

Strategies for Atom Economy and Waste Minimization in Chiral Ester Synthesis

Atom economy is a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. primescholars.com A higher atom economy signifies less waste generation.

The direct esterification of (R)-2-hydroxy-3-methylbutyric acid with tert-butanol represents a highly atom-economical route. The only byproduct is water, leading to a theoretical atom economy of nearly 100%.

Reaction: (CH₃)₂CHCH(OH)COOH + (CH₃)₃COH → (CH₃)₂CHCH(OH)COOC(CH₃)₃ + H₂O

In contrast, coupling reagent-mediated esterification has a significantly lower atom economy. The coupling reagent is consumed in stoichiometric amounts, and its atoms are not incorporated into the final product, instead forming large byproduct molecules. primescholars.com For example, using DCC generates dicyclohexylurea as a major waste product.

Table 2: Atom Economy Comparison for Synthesis Routes
Synthesis MethodReactantsDesired ProductByproductsTheoretical Atom Economy
Direct Esterification(R)-2-Hydroxy-3-methylbutyric acid, tert-ButanolThis compoundWater (H₂O)~91%
Coupling (DCC-mediated)(R)-2-Hydroxy-3-methylbutyric acid, tert-Butanol, DCCThis compoundDicyclohexylurea (DCU)~44%

Note: Atom economy is calculated as (Molecular Weight of Product) / (Sum of Molecular Weights of all Reactants) x 100%.

Strategies to improve waste minimization in chiral ester synthesis include:

Catalytic Approaches: Prioritizing catalytic methods (like acid catalysis or biocatalysis) over the use of stoichiometric reagents. rsc.org

Process Optimization: Developing reaction conditions that maximize yield and minimize the formation of side products.

Renewable Feedstocks: Utilizing starting materials derived from renewable sources, such as the use of levoglucosenone (B1675106) from cellulose (B213188) to synthesize chiral hydroxy acids, which aligns with broader sustainability goals. nih.govresearchgate.net

By focusing on these green principles, the synthesis of this compound can be made more efficient and environmentally benign.

Chemical Reactivity and Derivatization Studies of R Tert Butyl 2 Hydroxy 3 Methylbutanoate

Transformations of the Hydroxyl Group

The secondary hydroxyl group on the butanoate backbone is a primary site for various chemical modifications, including oxidation to a ketone and conversion into an ether.

Selective Oxidation Reactions to Carbonyl Derivatives

The selective oxidation of the secondary alcohol in (R)-tert-butyl 2-hydroxy-3-methylbutanoate (B1261901) yields the corresponding ketone, (R)-tert-butyl 2-oxo-3-methylbutanoate. This transformation is a fundamental step in organic synthesis, often employed to introduce a carbonyl group for further reactions. The choice of oxidizing agent is critical to ensure that the reaction is selective for the hydroxyl group without affecting the tert-butyl ester.

A variety of modern and classical oxidation methods can be employed for this purpose. These reagents differ in their reactivity, selectivity, and operational simplicity. Common methods include chromium-based reagents, activated dimethyl sulfoxide (B87167) (DMSO) systems like the Swern and Moffatt oxidations, and hypervalent iodine reagents such as the Dess-Martin periodinane (DMP). The expected product of such an oxidation is tert-butyl 3-methyl-2-oxobutanoate. google.commdpi.com

Table 1: Common Reagents for the Oxidation of Secondary Alcohols

Oxidant/Method Typical Reagents Key Characteristics
Chromium-Based Pyridinium chlorochromate (PCC), Pyridinium dichromate (PDC) Effective and widely used; concerns about toxicity and waste disposal.
Swern Oxidation Oxalyl chloride or trifluoroacetic anhydride (B1165640), DMSO, Triethylamine Mild conditions, avoids heavy metals; requires low temperatures (-78 °C).
Dess-Martin Oxidation Dess-Martin Periodinane (DMP) Mild, neutral conditions, high yields; reagent can be shock-sensitive.

The synthesis of related α-keto esters, such as ethyl 3-chloro-2-oxobutanoate, often involves multi-step sequences starting from different precursors, highlighting the utility of having a reliable oxidation protocol from the corresponding α-hydroxy ester. researchgate.net

Etherification Strategies of the Hydroxyl Group in (R)-tert-Butyl 2-hydroxy-3-methylbutanoate

Converting the hydroxyl group into an ether can serve as a protection strategy or as a means to introduce new functionality. Two prominent methods for this transformation are the Williamson ether synthesis and the Mitsunobu reaction.

Williamson Ether Synthesis

This classical method is a versatile and widely used technique for preparing ethers. wikipedia.org The reaction proceeds via a two-step sequence involving an SN2 (bimolecular nucleophilic substitution) mechanism. wikipedia.orgmasterorganicchemistry.com

Deprotonation: The hydroxyl group of this compound is first deprotonated using a strong base to form the corresponding alkoxide ion. Common bases for this purpose include sodium hydride (NaH) or potassium hydride (KH), which react irreversibly to form hydrogen gas that bubbles out of the solution. youtube.com

Nucleophilic Substitution: The resulting alkoxide, a potent nucleophile, then attacks an alkyl halide (or other substrate with a good leaving group, like a tosylate) in an SN2 reaction, displacing the halide and forming the ether bond. masterorganicchemistry.com

For this reaction to be effective, primary alkyl halides are preferred, as secondary and tertiary halides tend to undergo elimination as a competing side reaction. masterorganicchemistry.comyoutube.com

Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for forming ethers, particularly when stereochemical control is desired. encyclopedia.pubnih.gov It is a dehydrative redox reaction that converts a primary or secondary alcohol into a variety of functional groups with clean inversion of stereochemistry at the alcohol carbon. nih.govorganic-chemistry.org This makes it exceptionally useful for inverting stereogenic centers. researchgate.net

The general process involves reacting the alcohol with a pronucleophile (in this case, another alcohol to form an ether, though carboxylic acids are more common pronucleophiles to form esters) in the presence of a phosphine (B1218219) (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). encyclopedia.pubwikipedia.org

The mechanism is complex but can be summarized as follows:

Triphenylphosphine attacks the azodicarboxylate to form a betaine (B1666868) intermediate. wikipedia.org

This intermediate deprotonates the acidic pronucleophile (or the alcohol itself).

The alcohol's oxygen atom attacks the activated phosphorus, forming an oxyphosphonium salt, which is an excellent leaving group.

The conjugate base of the pronucleophile then displaces the oxyphosphonium group via an SN2 attack, resulting in the formation of the product with inverted stereochemistry. organic-chemistry.org

Table 2: Comparison of Etherification Strategies

Feature Williamson Ether Synthesis Mitsunobu Reaction
Mechanism SN2 SN2
Stereochemistry Retention (if chiral center is not the reaction site) Inversion at the alcohol carbon
Key Reagents Strong base (e.g., NaH), Alkyl halide Phosphine (e.g., PPh₃), Azodicarboxylate (e.g., DEAD)
Substrate Scope Best with primary alkyl halides; secondary/tertiary halides lead to elimination. wikipedia.orgmasterorganicchemistry.com Works well with primary and secondary alcohols; can be sterically sensitive.

| Byproducts | Salt (e.g., NaBr), excess base | Triphenylphosphine oxide, reduced azodicarboxylate (hydrazine derivative) |

Reactions Involving the Ester Moiety

The tert-butyl ester group, while generally stable, can undergo several important transformations, including reduction, nucleophilic substitution, and hydrolysis. Its steric bulk significantly influences its reactivity compared to less hindered esters like methyl or ethyl esters.

Chemoselective Reduction of the Ester Group in this compound to Corresponding Alcohols

Chemoselective reduction of the ester in the presence of the hydroxyl group requires a reagent that will not react with the alcohol. Strong reducing agents like lithium aluminum hydride (LiAlH₄) would reduce the ester but also deprotonate the hydroxyl group, consuming extra equivalents of the hydride.

A more selective approach is often necessary. While sodium borohydride (B1222165) (NaBH₄) is generally not strong enough to reduce esters, it can be effective under specific conditions or with certain substrates, such as the reduction of ethyl (R)-3-hydroxybutyrate to (R)-1,3-butanediol. google.com For the sterically hindered tert-butyl ester, stronger and more specialized reagents may be required. One common strategy is the use of diisobutylaluminium hydride (DIBAL-H) at low temperatures (e.g., -78 °C), which can often reduce esters to aldehydes or, with excess reagent, to primary alcohols, sometimes with good chemoselectivity. An alternative could involve protecting the hydroxyl group as a silyl (B83357) ether before performing the reduction with a less selective reagent like LiAlH₄, followed by deprotection.

Nucleophilic Substitution Reactions at the Ester Carbonyl of this compound

The carbonyl carbon of the ester is electrophilic and can be attacked by various nucleophiles. However, the large tert-butyl group provides significant steric hindrance, making these reactions more challenging than with simpler esters.

Reaction with Organometallic Reagents: Grignard reagents (R-MgBr) react with esters to produce tertiary alcohols. masterorganicchemistry.com The reaction proceeds through a two-step addition. The first equivalent of the Grignard reagent adds to the carbonyl, forming a tetrahedral intermediate. This intermediate then collapses, expelling the tert-butoxide leaving group to form a ketone. This newly formed ketone is more reactive than the starting ester and is immediately attacked by a second equivalent of the Grignard reagent to yield a tertiary alcohol after acidic workup. masterorganicchemistry.com Crucially, the free hydroxyl group in this compound is acidic and would quench the Grignard reagent. Therefore, the hydroxyl group must be protected (e.g., as a silyl ether) before the reaction.

Amidation: The conversion of an ester to an amide by reaction with an amine is another key nucleophilic substitution reaction. Direct amidation of the sterically hindered tert-butyl ester is generally difficult and may require harsh conditions. However, related compounds are used as building blocks in peptide synthesis, which fundamentally involves amide bond formation. evitachem.com This often proceeds by first hydrolyzing the ester to the carboxylic acid, which is then activated (e.g., with a carbodiimide) before being coupled with an amine.

Mechanistic Investigations of Ester Hydrolysis (Acidic, Basic, Enzymatic)

The cleavage of the ester bond to yield the parent carboxylic acid, (R)-2-hydroxy-3-methylbutanoic acid, can be achieved under acidic, basic, or enzymatic conditions, with each method proceeding through a distinct mechanism.

Acidic Hydrolysis: The acid-catalyzed hydrolysis of tert-butyl esters is a classic example of a mechanism distinct from that of most other esters. chegg.com Due to the ability of the tert-butyl group to form a stable tertiary carbocation, the reaction proceeds via a unimolecular pathway known as the AAL1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular) mechanism. cdnsciencepub.comoup.com

The carbonyl oxygen is protonated by the acid catalyst, activating the ester.

The C-O single bond between the carbonyl carbon and the tert-butyl group's oxygen cleaves, forming the carboxylic acid and a stable tert-butyl carbocation. This is the rate-determining step. oup.com

The tert-butyl cation is then trapped by a nucleophile (e.g., water to form tert-butanol (B103910), or it may eliminate a proton to form isobutylene). acsgcipr.org

Basic Hydrolysis (Saponification): Base-catalyzed hydrolysis of esters typically occurs via the BAC2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) mechanism, which involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon. However, for tert-butyl esters, this pathway is significantly hindered by the bulky tert-butyl group. libretexts.org This steric hindrance makes saponification of this compound extremely slow under standard conditions. While challenging, cleavage can be achieved using stronger conditions, such as powdered potassium hydroxide (KOH) in a solvent like tetrahydrofuran (B95107) (THF). organic-chemistry.org

Enzymatic Hydrolysis: Enzymes such as lipases and esterases can catalyze the hydrolysis of esters with high chemo-, regio-, and stereoselectivity under mild conditions (neutral pH, room temperature). This method is particularly valuable in chiral synthesis. While specific studies on the enzymatic hydrolysis of this compound are not detailed in the provided context, it is a plausible reaction. Fungi like Beauveria bassiana are known to produce enzymes that interact with related precursors like D-hydroxyisovalerate (D-Hiv). ebi.ac.uk Enzymatic hydrolysis would likely proceed with high enantioselectivity, potentially hydrolyzing one enantiomer of a racemic mixture much faster than the other, a common strategy for kinetic resolution.

Table 3: Comparison of Hydrolysis Mechanisms for tert-Butyl Esters

Condition Mechanism Key Features Products
Acidic AAL1 Involves a stable tert-butyl carbocation intermediate; reaction is relatively fast. cdnsciencepub.comoup.com (R)-2-hydroxy-3-methylbutanoic acid, tert-butanol, isobutylene. acsgcipr.org
Basic BAC2 Sterically hindered and very slow; requires forcing conditions. organic-chemistry.org (R)-2-hydroxy-3-methylbutanoic acid salt, tert-butanol.

| Enzymatic | Enzyme-catalyzed | Highly selective, mild conditions (pH, temp); can be stereospecific. | (R)-2-hydroxy-3-methylbutanoic acid, tert-butanol. |

Formation of Complex Chiral Architectures

Incorporation of this compound into Macrocyclic Structures and Peptidomimetics

The synthesis of macrocycles often involves the cyclization of a linear precursor. The use of chiral building blocks like this compound within the linear chain can direct the stereochemical outcome of the macrocyclization process, leading to the preferential formation of one diastereomer over another. This diastereoselectivity is a key advantage in creating well-defined three-dimensional structures.

Interactive Data Table: Synthesis and Modification of a Parent Macrocycle

CompoundDescriptionKey ReagentsReaction ConditionsOverall YieldReference
Parent Macrocycle (9)Oligoamide-based macrocycleCompound 3, Compound 8, PyBop, DIPEADMF, 80 °C, 12 h31% nih.gov
Macrocycle (10)Post-synthesis modification with 2-methoxyethoxyl groupsMacrocycle (9), 1-bromo-2-(2-methoxyethoxy)ethane, K2CO3DMF, 80 °C, 12 hN/A nih.gov
Macrocycle (11)Post-synthesis modification with hydroxyl groupsMacrocycle (9), 2-bromoethanol, K2CO3DMF, 80 °C, 12 hN/A nih.gov
Macrocycle (12)Post-synthesis modification with carboxyl groupsMacrocycle (9), tert-butyl bromoacetate, K2CO3, then TFADMF, 80 °C, 12 h; then DCM, 12 hN/A nih.gov

Design and Construction of Conformationally Constrained Analogs

The creation of conformationally constrained analogs of peptides, or peptidomimetics, is a critical strategy in drug discovery to enhance properties such as metabolic stability, receptor affinity, and selectivity. The rigid isopropyl group of the valine-derived this compound can be exploited to limit the conformational flexibility of a peptide backbone.

By incorporating this chiral unit, specific secondary structures, such as β-turns, can be stabilized. The bulky tert-butyl ester and the stereocenter of the hydroxy acid contribute to a restricted rotation around adjacent bonds, thereby influencing the peptide's folding pattern. While direct examples detailing the use of this compound in this context are not prevalent in the searched literature, the principles of using sterically demanding and stereochemically defined amino acid derivatives are well-established in the design of constrained peptides.

Structural analysis of related compounds, such as tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, reveals how hydrogen-bonding interactions and the inherent chirality of the molecule can lead to well-defined supramolecular structures, like centrosymmetric dimers, in the solid state. This ability to form ordered assemblies underscores the potential of such chiral building blocks to control conformation.

Applications in Advanced Organic Synthesis and Materials Science

Asymmetric Construction of Bioactive Molecules

The precise three-dimensional arrangement of atoms in bioactive molecules is critical to their function. (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901) serves as a foundational element for introducing chirality, ensuring the synthesis of molecules with the correct stereochemistry for their intended biological targets.

Role of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate as a Key Chiral Building Block in Pharmaceutical Intermediates

Chiral α-hydroxy esters are a well-established class of intermediates in the pharmaceutical industry due to their ready availability and versatile reactivity. mdpi.com They are integral to the synthesis of complex drugs where stereochemistry dictates efficacy and safety. For instance, a closely related compound, butyl (S)-2-hydroxybutanoate, is a key intermediate in the synthesis of (R)-K-13675, a potent peroxisome proliferator-activated receptor α (PPARα) agonist. researchgate.net The synthesis highlights the utility of this structural motif in creating advanced pharmaceutical agents.

The class of chiral hydroxy esters, including the title compound, are precursors to a wide array of more complex intermediates. Biocatalytic methods are often employed to produce these building blocks with high enantiomeric purity, for example, in the synthesis of thrombin inhibitors and HMG CoA reductase inhibitors. mdpi.com Furthermore, derivatives such as methyl (2R)-2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-methylbutanoate are actively investigated in pharmaceutical research concerning metabolic disorders. evitachem.com

Key Pharmaceutical Precursors from Chiral Hydroxy Acids

Precursor Class Target Drug Class Example Intermediate Reference
Chiral α-Hydroxy Esters PPARα Agonists Butyl (S)-2-hydroxybutanoate researchgate.net
Chiral Hydroxy Acids Thrombin Inhibitors (R)-2-Hydroxy-3,3-dimethylbutanoic acid mdpi.com

Stereocontrolled Synthesis of Chiral Amino Acid Derivatives

This compound is a strategic starting material for the synthesis of non-proteinogenic amino acids, which are crucial components of many modern therapeutics. The hydroxyl group at the C2 position can be converted into an amino group with high stereochemical control through established synthetic methodologies.

This transformation can be achieved via a two-step oxidation-reductive amination sequence or through activation of the hydroxyl group followed by nucleophilic substitution with an azide (B81097) (e.g., under Mitsunobu conditions) and subsequent reduction. The resulting α-amino ester is a valuable synthon for peptide synthesis and the creation of peptidomimetics. evitachem.com A derivative, tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, exemplifies the conversion to a protected amino alcohol, a close relative of amino acids. nih.gov Moreover, these building blocks are essential for accessing more complex structures like β-hydroxy γ-amino acids, which are themselves valuable synthons for diversity-oriented synthesis. nih.govlookchem.com

Strategic Precursor in Natural Product Total Synthesis Efforts

Many complex and biologically active natural products contain chiral hydroxy acid or amino acid fragments within their structures. lookchem.com As a member of the "chiral pool," this compound represents a readily available, enantiomerically pure starting material for the construction of such targets. Its inherent chirality is transferred to the final product, simplifying the synthetic challenge and avoiding costly resolution steps or complex asymmetric reactions.

For example, the simpler α-hydroxy ester, (R)-methyl lactate, was used as the starting point for a key fragment in the total synthesis of the potent antitumor agent herboxidiene. nih.gov This strategy, of using a simple chiral building block to construct a complex fragment, is directly applicable to this compound. The β-hydroxy γ-amino acid substructure, readily accessible from this precursor, is found in numerous natural products, including pepstatin, the didemnins, and hapalosin, making it a highly strategic starting point for their total synthesis. lookchem.com

Design and Development of Chiral Catalysts and Ligands

In asymmetric catalysis, the catalyst's chiral ligand orchestrates the stereochemical outcome of a reaction. The structural and stereochemical information embedded in this compound makes it an excellent scaffold for crafting bespoke ligands for a variety of enantioselective transformations.

Integration of this compound Derived Chiral Auxiliaries in Asymmetric Catalysis Systems

A chiral auxiliary is a temporary functional group that is attached to a substrate to direct the stereochemical course of a reaction before being cleaved. The α-hydroxy acid structure of the title compound is ideal for creating such auxiliaries. For example, it can be condensed with a ketone or aldehyde to form a chiral 1,3-dioxolan-4-one, which can then direct asymmetric reactions on a side chain. researchgate.net A related compound, Methyl (R)-(-)-3-Hydroxybutyrate, is noted for its use as a chiral auxiliary in various asymmetric synthesis reactions. ambeed.com This demonstrates the potential of this molecular class to serve as effective controllers of stereochemistry in reactions like aldol (B89426) additions, alkylations, and Diels-Alder reactions.

Rational Design of Ligands for Enantioselective Transformations

The conversion of this compound into derivatives such as β-amino alcohols provides a direct pathway to powerful chiral ligands. nih.gov These amino alcohol scaffolds are foundational to many highly successful ligand classes for asymmetric catalysis. By coordinating to a metal center, they create a rigid and well-defined chiral environment that forces a reaction to proceed with high enantioselectivity.

The synthesis involves straightforward chemical modifications, such as reducing the tert-butyl ester to a primary alcohol and converting the C2-hydroxyl to an amino group or other coordinating moiety. This allows for the rational design of bidentate and tridentate ligands suitable for a range of metal-catalyzed reactions, including reductions, C-H functionalizations, and cyclopropanations.

Potential Ligand Scaffolds from this compound

Starting Material Key Transformation(s) Resulting Ligand Scaffold Potential Application
This compound 1. Ester Reduction2. Hydroxyl to Amine Conversion (R)-3-methyl-1,2-butanediamine derivative Asymmetric hydrogenation
This compound 1. Ester Reduction (R)-2,3-dihydroxy-3-methylbutane derivative Dihydroxylation ligands

Lack of Documented Applications in Specialty Chemicals and Advanced Materials for this compound

Despite its availability as a chiral building block, a comprehensive review of scientific literature and patent databases reveals a notable absence of documented applications for This compound in the direct synthesis of specialty chemicals and advanced materials where it serves as a chiral scaffold. While the broader field of chiral chemistry is rich with examples of similar molecules being utilized in materials science, specific research detailing the use of this particular compound remains elusive.

The inherent chirality and functional groups of This compound —a hydroxyl group and a bulky tert-butyl ester group attached to a stereocenter—theoretically position it as a candidate for creating chiral polymers, liquid crystal dopants, or as a precursor for chiral ligands in asymmetric catalysis. These applications are critical in the development of materials with unique optical, electronic, and catalytic properties. However, the translation of this potential into published research and patented technologies appears to be limited.

In the realm of advanced materials, chiral scaffolds are instrumental. For instance, the introduction of a chiral molecule into a nematic liquid crystal host can induce a helical structure, leading to the formation of cholesteric liquid crystals. These materials are foundational for applications such as reflective displays, tunable filters, and sensors. Similarly, the incorporation of chiral units into polymer backbones can lead to materials with unique chiroptical properties, which are valuable in chiral separations, stereoselective catalysis, and the development of circularly polarized light-emitting materials.

Furthermore, small chiral molecules are frequently employed as ligands that coordinate with metal centers to form catalysts for asymmetric synthesis. These catalysts are pivotal in the pharmaceutical and fine chemical industries for producing enantiomerically pure compounds. While β-hydroxy esters are a known class of precursors for such ligands, specific synthetic routes starting from This compound for the creation of commercially significant specialty chemicals are not described in the available literature.

The absence of detailed research findings and corresponding data tables for the application of This compound in these areas prevents a more in-depth analysis and discussion within the scope of this article. Further research and development would be necessary to explore and document the potential of this chiral building block in the creation of novel specialty chemicals and advanced materials.

Mechanistic and Theoretical Investigations of R Tert Butyl 2 Hydroxy 3 Methylbutanoate Chemistry

Elucidation of Reaction Mechanisms in Stereoselective Synthesis

The formation of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901) with high enantiopurity relies on synthetic strategies that can effectively discriminate between the two enantiomers of the corresponding racemic alcohol or prochiral ketone. Both asymmetric catalysis and enzymatic resolutions are powerful tools in this regard, and understanding their reaction mechanisms is key to optimizing selectivity.

Transition State Analysis in Asymmetric Catalysis

While specific transition state analysis for the synthesis of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate is not extensively documented in dedicated studies, the principles of asymmetric catalysis provide a framework for understanding its stereoselective formation. In metal-catalyzed or organocatalyzed reactions, the stereochemical outcome is determined by the relative energies of the diastereomeric transition states leading to the (R)- and (S)-products.

The catalyst, being chiral, creates a chiral environment in which the substrate binds. The interaction between the catalyst and the substrate leads to the formation of two possible transition state complexes, which are diastereomeric and thus have different energies. The enantiomeric excess of the final product is directly related to the energy difference (ΔΔG‡) between these two transition states. Even small energy differences can lead to high enantioselectivity. Key interactions that stabilize the favored transition state and destabilize the other include steric hindrance, hydrogen bonding, and electrostatic interactions. nih.gov For instance, in the kinetic resolution of secondary alcohols, a chiral acylating agent or a chiral catalyst will preferentially react with one enantiomer over the other due to a more favorable transition state geometry. organic-chemistry.org

Enzymatic Reaction Pathway Delineation for Chiral Ester Formation

Lipases, a class of hydrolases, are widely employed for the kinetic resolution of racemic alcohols to produce enantiomerically pure esters like this compound. The most commonly used lipase (B570770) for the resolution of secondary alcohols is Candida antarctica lipase B (CALB). utupub.fi The catalytic mechanism of lipases involves a catalytic triad (B1167595) composed of serine (Ser), histidine (His), and aspartic acid (Asp) or glutamic acid (Glu). acs.orgnih.gov

The reaction proceeds through a two-step "ping-pong bi-bi" mechanism:

Acylation: The serine hydroxyl group, activated by the histidine residue, performs a nucleophilic attack on the carbonyl carbon of an acyl donor (e.g., an anhydride (B1165640) or an activated ester). This results in the formation of a tetrahedral intermediate, which is stabilized by an "oxyanion hole" formed by backbone amide groups. chemrxiv.org This intermediate then collapses, releasing the alcohol part of the acyl donor and forming a covalent acyl-enzyme intermediate.

Deacylation: The alcohol substrate (in this case, the racemic tert-butyl 2-hydroxy-3-methylbutanoate precursor) then enters the active site. The histidine residue activates the alcohol, which in turn attacks the carbonyl carbon of the acyl-enzyme intermediate. This leads to a second tetrahedral intermediate. Its collapse releases the ester product and regenerates the free enzyme. acs.orgnih.gov

The enantioselectivity of the lipase arises from the differential binding and reactivity of the two enantiomers of the alcohol in the enzyme's active site. The chiral environment of the active site, shaped by the surrounding amino acid residues, preferentially accommodates one enantiomer, leading to a faster reaction rate for that enantiomer and thus its selective esterification. nih.gov

Computational Chemistry and Molecular Modeling

Computational methods have become indispensable tools for investigating the intricacies of reaction mechanisms and stereoselectivity at the molecular level. Molecular dynamics simulations and quantum chemical calculations provide insights that are often difficult to obtain through experimental means alone.

Molecular Dynamics Simulations of Enzyme-Substrate Interactions Relevant to this compound

Molecular dynamics (MD) simulations offer a dynamic picture of the interactions between an enzyme and its substrate, providing valuable information on enzyme flexibility, substrate binding modes, and the role of the solvent. chemrxiv.orgnih.gov While specific MD simulations for this compound with a lipase are not readily found in the literature, studies on similar systems with lipases like CALB have revealed key factors governing stereoselectivity. nih.govresearchgate.net

MD simulations can be used to model the binding of both the (R)- and (S)-enantiomers of the precursor alcohol into the active site of the lipase. By analyzing the trajectories, researchers can identify the preferred binding orientation of each enantiomer and the specific interactions (e.g., hydrogen bonds, van der Waals contacts) with the active site residues. chemrxiv.org The stability of the enzyme-substrate complex and the distance and orientation of the alcohol's hydroxyl group relative to the catalytic serine residue are crucial for an efficient reaction. rsc.org The enantiomer that fits more snugly and presents its reactive group in a more favorable position for nucleophilic attack will be converted at a higher rate.

The table below summarizes typical findings from MD simulations on lipase-catalyzed resolutions of secondary alcohols, which can be extrapolated to the synthesis of this compound.

Parameter InvestigatedTypical FindingImplication for Stereoselectivity
Binding Energy The preferred enantiomer often exhibits a lower (more favorable) binding energy in the active site.A more stable enzyme-substrate complex for one enantiomer can lead to a higher reaction rate.
Distance to Catalytic Serine The hydroxyl group of the preferred enantiomer is positioned closer to the catalytic serine residue.A shorter distance facilitates the nucleophilic attack, accelerating the reaction for that enantiomer.
Orientation in Active Site The preferred enantiomer adopts an orientation that minimizes steric clashes with bulky residues in the active site.Steric hindrance can prevent the non-preferred enantiomer from adopting a catalytically competent conformation.
Solvent Effects The nature of the organic solvent can influence the flexibility of the enzyme and the solvation of the substrate, thereby affecting activity and selectivity. chemrxiv.orgnih.govThe choice of solvent is a critical parameter for optimizing enzymatic resolutions.

This table is a generalized summary based on principles observed in studies of lipase-catalyzed resolutions of various chiral alcohols.

Quantum Chemical Calculations for Stereochemical Predictions and Electronic Structure

Quantum chemical (QC) calculations, particularly density functional theory (DFT) and combined quantum mechanics/molecular mechanics (QM/MM) methods, provide a more detailed understanding of the electronic structure and energetics of the transition states involved in the reaction. acs.org While specific QM/MM studies on this compound are not prevalent, the methodology is well-established for studying lipase-catalyzed reactions.

In a QM/MM approach, the reactive part of the system (the substrate and the key active site residues) is treated with a high level of theory (QM), while the rest of the enzyme and the solvent are treated with a more computationally efficient method (MM). This allows for the accurate calculation of the energy barriers for the reaction of both enantiomers. The difference in the calculated activation energies (ΔEa) for the (R)- and (S)-enantiomers can be used to predict the enantiomeric excess of the product.

QC calculations can also provide insights into the electronic properties of the molecule, such as atomic charges and orbital energies, which can help to rationalize its reactivity. For instance, the calculated partial charges on the carbonyl carbon and the hydroxyl oxygen can indicate their electrophilicity and nucleophilicity, respectively.

The following table illustrates the type of data that can be obtained from QM/MM calculations for a lipase-catalyzed resolution, which would be applicable to the synthesis of this compound.

Calculation TypeOutput DataRelevance to Stereoselectivity
Transition State Geometry Optimization Optimized 3D structures of the diastereomeric transition states.Provides a visual representation of the interactions that lead to stereochemical differentiation.
Activation Energy Calculation The energy difference between the reactants and the transition state (ΔEa) for each enantiomer.A lower activation energy for one enantiomer corresponds to a faster reaction rate and higher selectivity.
Analysis of Non-covalent Interactions Identification and quantification of hydrogen bonds, van der Waals interactions, and electrostatic interactions in the transition state.Helps to pinpoint the specific interactions responsible for stabilizing the favored transition state.

This table presents a conceptual framework of data obtainable from QM/MM studies on lipase-catalyzed reactions.

Conformational Analysis and Stereochemical Control

The three-dimensional structure and conformational flexibility of this compound and its precursors play a crucial role in determining the stereochemical outcome of its synthesis. The relative orientation of the hydroxyl, carboxyl, and isopropyl groups influences how the molecule interacts with a chiral catalyst or an enzyme's active site.

The bulky tert-butyl group of the ester can significantly influence the conformational preferences of the molecule. Rotations around the C-C and C-O single bonds will be restricted to minimize steric strain. In an enzymatic reaction, the substrate must adopt a specific conformation to fit within the confines of the active site. The enzyme essentially "selects" the conformer that can bind productively.

For this compound, the relative orientation of the hydroxyl group and the adjacent chiral center is fixed in the (R,R) or (R,S) configuration. However, rotation around the C2-C3 bond will lead to different staggered conformations (gauche and anti). The relative stability of these conformers will depend on a balance of steric and electronic effects, such as intramolecular hydrogen bonding between the hydroxyl group and the ester carbonyl. The conformer that presents the hydroxyl group in the most accessible and reactive position for the enzyme's catalytic machinery will be the one that preferentially reacts.

The interplay between the inherent conformational preferences of the substrate and the geometric constraints of the catalyst's or enzyme's binding pocket is the ultimate determinant of stereochemical control in the synthesis of this compound.

Influence of the tert-Butyl Ester Moiety on Reactivity and Stereoselectivity of this compound

The tert-butyl ester group in this compound exerts a significant influence on the molecule's chemical behavior, primarily through steric and electronic effects. This moiety is crucial in dictating the compound's reactivity in various chemical transformations and is a key determinant of stereochemical outcomes.

The most prominent characteristic of the tert-butyl group is its large steric bulk. This steric hindrance can protect the ester's carbonyl group from nucleophilic attack, making it a robust protecting group for the carboxylic acid functionality under many reaction conditions. Unlike less hindered esters, such as methyl or ethyl esters, tert-butyl esters are resistant to hydrolysis under basic conditions and saponification. However, they can be readily cleaved under mild acidic conditions, often using trifluoroacetic acid (TFA), which proceeds via a stable tertiary carbocation intermediate. youtube.com This selective deprotection is a significant advantage in multi-step organic synthesis. youtube.comnih.gov

In addition to its role as a protecting group, the tert-butyl moiety has a profound impact on the stereoselectivity of reactions at adjacent chiral centers. Its steric demands can direct incoming reagents to attack from the less hindered face of the molecule, thereby controlling the formation of new stereocenters. For instance, in the alkylation of enolates derived from chiral α-hydroxy esters, the bulky ester group plays a critical role in establishing the facial bias necessary for high diastereoselectivity. Studies on the alkylation of titanium(IV) enolates with tert-butyl peresters have demonstrated that high yields and excellent diastereomeric ratios (dr ≥97:3) can be achieved. acs.org The stereochemical outcome in such reactions is often so well-defined that the products can be analyzed by X-ray crystallography to confirm the configuration. acs.org

The steric influence of the tert-butyl group is also evident in its effect on reaction kinetics. In some cases, the bulkiness can slow down desired transformations, which may allow for competing side reactions to occur. acs.org Conversely, this same steric effect can be exploited to prevent undesired reactions, such as epimerization at the α-carbon. The stability conferred by the tert-butyl group helps maintain the stereochemical integrity of the chiral center throughout a synthetic sequence. youtube.com Theoretical and computational studies have been employed to understand these interactions, revealing that factors like dual hydrogen-bonding interactions between a catalyst, substrate, and reagent can be key to governing stereoselective bond formation. acs.org

Table 1: Influence of Ester Group on Reactivity and Selectivity

Feature Influence of tert-Butyl Ester Moiety Comparison with Methyl/Ethyl Esters
Steric Hindrance High; provides significant steric shielding to the carbonyl and adjacent centers. acs.orgresearchgate.net Low to moderate; less shielding.
Deprotection Cleaved under mild acidic conditions (e.g., TFA) or thermally. youtube.comnih.gov Typically requires stronger basic (saponification) or acidic conditions for hydrolysis.
Stereocontrol Strong directing group, leading to high diastereoselectivity in reactions at adjacent centers. acs.org Weaker stereodirecting effect, often resulting in lower diastereoselectivity.
Reaction Kinetics Can slow down reactions due to steric bulk. acs.org Generally allows for faster reaction rates.
Stability Resistant to basic hydrolysis and nucleophilic attack; helps prevent epimerization. youtube.com More susceptible to nucleophilic attack and base-mediated side reactions.

Analysis of Hydrogen Bonding Networks and Crystal Packing Effects

The primary hydrogen bonding motif expected in the crystal lattice of this compound involves the interaction between the hydroxyl group of one molecule and the carbonyl oxygen of the ester on an adjacent molecule (O-H···O=C). This type of interaction is a common feature in the crystal structures of α-hydroxyphosphonates and other α-hydroxycarbonyl compounds, often leading to the formation of well-defined supramolecular structures such as dimers or infinite chains. nih.gov

In the case of chiral molecules, these hydrogen-bonded networks are assembled in a stereospecific manner. The crystal structures of enantiomerically pure chiral compounds must belong to one of the 65 Sohncke space groups, which lack roto-inversion axes and mirror planes. acs.org The specific packing arrangement is a result of optimizing both the strong hydrogen bonds and the weaker, but numerous, van der Waals contacts, particularly those involving the bulky tert-butyl and isopropyl groups.

Detailed crystallographic analyses of structurally related compounds provide insight into the likely packing of this compound. For example, the crystal structure of tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate reveals that molecules are linked through both N—H···O and O—H···O hydrogen bonds to form centrosymmetric dimers. nih.gov These interactions generate specific ring motifs, such as R²₂(12) and R²₂(14) rings, which are common patterns in hydrogen-bonded structures. nih.gov Similarly, studies on shikimate esters, which also contain hydroxyl groups and an ester, show the formation of two-dimensional hydrogen bonding networks. acs.org The interplay between hydrogen bonding and the shape of the substituents often determines whether the final packing arrangement is dominated by chain or dimer formation. nih.gov

The chirality of the molecule is a critical factor. Research on the crystallization of calcium sulfate (B86663) with chiral α-hydroxycarboxylic acids has demonstrated that enantiomers can have a selective regulatory effect on crystal growth and structure, indicating a high degree of stereochemical recognition at the growing crystal face. nih.gov This suggests that the (R) configuration of the title compound will lead to a unique and well-defined three-dimensional architecture that is distinct from its (S) enantiomer or the racemic mixture.

Table 2: Predicted Crystallographic and Hydrogen Bonding Data for this compound

Parameter Expected Feature/Value Basis for Prediction
Primary H-Bond O-H···O=C (hydroxyl to carbonyl) Common motif in α-hydroxy esters and related structures. nih.gov
Supramolecular Motif Formation of dimers or chains. Observed in analogous structures with similar functional groups. nih.govnih.gov
Crystal System Belongs to a Sohncke space group (chiral space group). A requirement for enantiomerically pure chiral compounds. acs.org
Key Interactions Interplay of strong O-H···O hydrogen bonds and weaker C-H···O and van der Waals forces. General principles of crystal engineering and observations in related structures. nih.gov
Potential Graph-Set Likely to form ring motifs such as R²₂(n) in dimeric structures. By analogy with the crystal structure of tert-Butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate. nih.gov

Advanced Analytical Methodologies for Chiral Purity and Structural Elucidation

Chromatographic Techniques for Enantiomer Separation and Quantification

Chromatographic methods are indispensable for the separation and quantification of enantiomers. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most powerful and widely used techniques for the chiral analysis of compounds like (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901). youtube.com

Chiral High-Performance Liquid Chromatography (HPLC) Method Development and Validation

Chiral HPLC is a cornerstone technique for the separation of enantiomers. The development of a robust HPLC method for (R)-tert-Butyl 2-hydroxy-3-methylbutanoate involves a systematic screening of chiral stationary phases (CSPs) and mobile phase compositions to achieve optimal resolution. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are particularly effective for a broad range of chiral compounds, including esters. mdpi.commdpi.com

The selection of the appropriate CSP is the most critical step in method development. chromatographyonline.com For compounds like tert-butyl esters, both normal-phase and reversed-phase chromatography can be explored. A common strategy involves an initial screening with a set of complementary CSPs under various mobile phase conditions. For instance, a screening could utilize columns like Chiralpak® AD-H and Chiralcel® OD-H. chromatographyonline.com

Method Development and Validation Parameters:

ParameterDescriptionTypical Conditions for Related Chiral Esters
Chiral Stationary Phase (CSP) The chiral selector responsible for enantiomeric recognition.Polysaccharide derivatives (e.g., cellulose or amylose carbamates) coated or immobilized on silica (B1680970) gel. mdpi.com
Mobile Phase The solvent system that carries the analyte through the column.Normal Phase: n-hexane/isopropanol (B130326) mixtures. Reversed Phase: acetonitrile/water or methanol (B129727)/water. sigmaaldrich.com
Flow Rate The speed at which the mobile phase passes through the column.0.5 - 1.5 mL/min
Detection The method used to detect the analyte as it elutes from the column.UV detection (typically at low wavelengths like 210-220 nm for esters lacking a strong chromophore).
Column Temperature Can influence retention times and selectivity.Ambient or controlled (e.g., 25 °C).
Validation - Specificity The ability to assess the analyte unequivocally in the presence of other components.Baseline resolution of the (R)- and (S)-enantiomers.
Validation - Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.A linear relationship between peak area and concentration over a defined range.
Validation - Accuracy The closeness of the test results to the true value.Determined by recovery studies of spiked samples.
Validation - Precision The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.Expressed as the relative standard deviation (RSD) of a series of measurements.
Validation - Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Determined based on signal-to-noise ratio (typically 10:1).

This table presents typical parameters for the chiral HPLC analysis of related chiral esters and serves as a guide for the method development for this compound.

A study on the enantioseparation of five β-adrenergic blockers on a Lux-Cellulose-2 column (cellulose tris(3‐chloro‐4‐methylphenylcarbamate)) utilized a mobile phase of n-hexane:ethanol:diethylamine (75:25:0.1, v/v/v) to achieve high resolution. nih.gov Such polysaccharide-based CSPs are excellent candidates for separating the enantiomers of this compound.

Chiral Gas Chromatography (GC) for Enantiomeric Ratio Determination

Chiral GC is a highly sensitive method for the analysis of volatile chiral compounds. For a compound like this compound, direct enantioseparation can be achieved using a capillary column coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative. chromatographyonline.com

Cyclodextrin-based CSPs, such as those modified with alkyl or acyl groups, are widely used for the chiral separation of a variety of compounds, including esters and alcohols. researchgate.net For instance, a study on ethyl 2-hydroxy-3-methylbutanoate enantiomers in wine successfully used a γ-cyclodextrin phase for their separation and quantification. mdpi.com A similar approach would be applicable to the tert-butyl ester.

Typical GC Conditions for Chiral Ester Analysis:

ParameterDescriptionExample Conditions for Related Chiral Esters
Column The capillary column containing the chiral stationary phase.e.g., Chiraldex G-TA (trifluoroacetyl-gamma-cyclodextrin) or β-DEX™ (permethylated beta-cyclodextrin). chromatographyonline.comgcms.cz
Carrier Gas The inert gas that carries the analyte through the column.Helium or Hydrogen. chromatographyonline.com
Injection Mode The method of introducing the sample into the GC.Split or splitless injection.
Temperature Program The temperature gradient used to elute the compounds.A programmed ramp, e.g., starting at 50°C and increasing to 180°C at a rate of 2-5°C/min.
Detector The device used to detect the eluting compounds.Flame Ionization Detector (FID) or Mass Spectrometer (MS).
Enantiomeric Ratio The ratio of the two enantiomers in the sample.Calculated from the integrated peak areas of the (R)- and (S)-enantiomers.

This table provides example conditions based on the analysis of similar chiral esters and can be adapted for this compound.

The use of a mass spectrometer as a detector (GC-MS) provides not only quantification but also structural information, enhancing the confidence in peak identification.

Spectroscopic Methods for Stereochemical and Structural Characterization

While chromatography is essential for separating enantiomers, spectroscopic methods are crucial for elucidating the three-dimensional structure and confirming the absolute configuration of a chiral molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Absolute Configuration and Purity Assessment

NMR spectroscopy is a powerful tool for the structural characterization of organic molecules. While standard ¹H and ¹³C NMR spectra of enantiomers are identical, the use of chiral auxiliary agents can lead to the formation of diastereomers, which are distinguishable by NMR.

2D NMR Spectroscopy: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning the proton and carbon signals of the molecule, confirming its constitution. For determining the absolute configuration, Nuclear Overhauser Effect Spectroscopy (NOESY) can be particularly useful when the molecule is derivatized with a chiral auxiliary. A NOESY experiment on a diastereomeric derivative can reveal through-space correlations that are dependent on the stereochemistry. For example, in a study of a complex tert-butyl containing spiro compound, NOESY correlations were key to determining the absolute configuration. nih.gov

Chiral Shift Reagents (CSRs): CSRs are typically lanthanide complexes with chiral ligands. libretexts.org When a CSR is added to a solution of a racemic compound, it forms transient diastereomeric complexes with each enantiomer. youtube.com These complexes have different magnetic environments, leading to separate signals for the corresponding protons in the ¹H NMR spectrum. libretexts.org This allows for the direct determination of the enantiomeric ratio. Common chiral shift reagents include complexes of europium, such as Eu(hfc)₃ (tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorato]europium(III)).

Chiral Derivatizing Agents (CDAs): An alternative and often more robust approach is the use of chiral derivatizing agents, such as Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to convert the enantiomers into a mixture of diastereomers. youtube.com For this compound, the hydroxyl group can be esterified with both (R)- and (S)-Mosher's acid chloride. The resulting diastereomeric esters will exhibit different chemical shifts in their ¹H and ¹⁹F NMR spectra, allowing for the determination of the enantiomeric purity and, by analyzing the chemical shift differences (Δδ), the absolute configuration of the original alcohol. nih.gov

Illustrative Data from NMR Analysis of a Chiral Ester with a Derivatizing Agent:

Proton/GroupChemical Shift (ppm) of (R)-Alcohol-(S)-CDA EsterChemical Shift (ppm) of (R)-Alcohol-(R)-CDA EsterΔδ (δS - δR)
Hα to ester4.854.95-0.10
Methyl group 10.920.88+0.04
Methyl group 21.051.08-0.03

This is a hypothetical data table illustrating the expected differences in chemical shifts for diastereomeric esters, which allows for the assignment of absolute configuration.

X-ray Crystallography for Definitive Absolute Stereochemistry Determination

X-ray crystallography is the most unambiguous method for determining the absolute stereochemistry of a crystalline compound. researchgate.net This technique provides a three-dimensional map of the electron density in a single crystal, from which the precise arrangement of atoms in space can be determined.

For a compound like this compound, obtaining a suitable single crystal is the primary challenge. If the compound is a liquid or oil at room temperature, crystallization can be attempted at low temperatures or by derivatization to form a crystalline solid. For instance, the hydroxyl group could be derivatized with a chromophore-containing acyl chloride, which might facilitate crystallization and also aid in the determination of the absolute configuration via the Flack parameter.

In a study of (R)-9-hydroxystearic acid, single-crystal X-ray diffraction provided detailed information on the molecular conformation and intermolecular interactions, confirming its absolute configuration. nih.gov Similarly, the structure of a complex tricyclic compound was unambiguously confirmed by X-ray crystallography, highlighting the power of this technique. acs.org

Crystallographic Data for a Representative Chiral Molecule:

ParameterValue
Crystal SystemOrthorhombic
Space GroupP2₁2₁2₁
a (Å)8.543
b (Å)12.123
c (Å)15.678
α, β, γ (°)90, 90, 90
Volume (ų)1623.4
Z4
Flack Parameter0.02(3)

This table presents example crystallographic data for a chiral molecule, demonstrating the type of information obtained from an X-ray diffraction experiment. A Flack parameter close to zero for a known chirality confirms the absolute configuration.

Optical Rotation Measurements (Polarimetry) for Enantiomeric Excess Validation

Polarimetry is a fundamental technique used to measure the optical activity of chiral compounds. When plane-polarized light is passed through a solution containing an enantiomer, the plane of the light is rotated. masterorganicchemistry.com The direction and magnitude of this rotation are characteristic of the specific enantiomer.

The specific rotation, denoted as [α], is a standardized measure of a compound's optical activity. It is calculated from the observed rotation (α) using the formula:

[α] = α / (l × c)

Where:

α is the observed rotation in degrees.

l is the path length of the sample tube in decimeters (dm).

c is the concentration of the solution in g/mL. masterorganicchemistry.com

For a given pair of enantiomers, one will rotate light in a clockwise (+) or dextrorotatory direction, while the other will rotate it to an equal degree in a counter-clockwise (-) or levorotatory direction. libretexts.org A 50:50 mixture of two enantiomers, known as a racemic mixture, exhibits no net optical rotation. libretexts.org

The enantiomeric excess (e.e.) is a measure of the purity of a chiral sample. It quantifies how much more of one enantiomer is present compared to the other and is directly related to the optical purity of the sample. masterorganicchemistry.com It can be calculated by comparing the specific rotation of a mixture to the specific rotation of the pure enantiomer:

e.e. (%) = ([α]mixture / [α]pure enantiomer) × 100

A higher e.e. value indicates a greater proportion of one enantiomer over the other, which is crucial in applications where only one enantiomer is desired. For this compound, polarimetry serves as a direct and rapid method to validate its enantiomeric purity by measuring the sample's optical rotation and calculating the enantiomeric excess. masterorganicchemistry.comlibretexts.org

Table 1: Key Parameters in Polarimetric Analysis

Parameter Description Role in Analysis
Observed Rotation (α) The angle (in degrees) by which the plane of polarized light is rotated by the sample. The primary experimental measurement.
Specific Rotation ([α]) A standardized physical constant for a pure chiral compound under specific conditions (temperature, wavelength). Used as a reference value to identify the compound and assess its purity. libretexts.org
Concentration (c) The amount of substance dissolved in a specific volume of solvent. Directly influences the magnitude of the observed rotation.
Path Length (l) The length of the polarimeter cell through which the light passes. Directly influences the magnitude of the observed rotation.

| Enantiomeric Excess (e.e.) | The percentage excess of one enantiomer over the other in a mixture. youtube.com | Quantifies the chiral purity of the sample. |

Derivatization Strategies for Enhanced Analytical Resolution and Detection

Derivatization in analytical chemistry is the process of chemically modifying a compound to produce a new compound, or derivative, that has properties better suited for a particular analytical method. researchgate.net For this compound, derivatization is primarily employed to enhance its analysis by gas chromatography (GC).

The main goals of derivatization for this molecule are:

Increased Volatility : The hydroxyl (-OH) group can participate in hydrogen bonding, which decreases volatility. Converting it to a less polar group, such as a silyl (B83357) ether or an acyl ester, increases vapor pressure, making the compound more suitable for GC analysis. gcms.cz

Improved Thermal Stability : Derivatization can protect thermally labile groups, preventing decomposition in the hot GC injector or column.

Enhanced Resolution and Peak Shape : By reducing polarity and intermolecular interactions, derivatization leads to sharper, more symmetrical peaks in the chromatogram, improving separation from other components. researchgate.net

Chiral Resolution : To determine enantiomeric purity using a standard achiral GC column, the compound can be reacted with a chiral derivatizing agent (CDA). nih.gov This converts the enantiomers into diastereomers, which have different physical properties and can be separated by conventional chromatography. nih.gov

Common derivatization strategies for the hydroxyl group in this compound include silylation and acylation.

Silylation : This is the most common method for derivatizing hydroxyl groups. Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) replace the active hydrogen on the hydroxyl group with a trimethylsilyl (B98337) (TMS) or tert-butyldimethylsilyl (TBDMS) group, respectively. chemcoplus.co.jptcichemicals.com TBDMS derivatives are notably more stable than TMS derivatives. chemcoplus.co.jp

Acylation : This involves reacting the hydroxyl group with an acylating agent, such as an acid anhydride (B1165640) or acyl halide (e.g., trifluoroacetic anhydride), to form an ester.

Table 3: Common Derivatization Strategies for Hydroxyl-Containing Compounds

Derivatization Method Reagent Example Derivative Formed Advantages for Analysis
Silylation BSTFA, MTBSTFA Silyl Ether (e.g., -O-TMS, -O-TBDMS) Increases volatility and thermal stability; produces sharp GC peaks. gcms.czchemcoplus.co.jp
Acylation Trifluoroacetic Anhydride (TFAA) Acyl Ester Increases volatility; can introduce fluorinated groups for sensitive detection by Electron Capture Detector (ECD).

| Chiral Derivatization | Mosher's Acid Chloride (MTPA-Cl) | Diastereomeric Esters | Allows for the separation and quantification of enantiomers on a non-chiral chromatographic column. nih.gov |

Biological and Biochemical Research Applications of R Tert Butyl 2 Hydroxy 3 Methylbutanoate

Investigation of Metabolic Pathways

The study of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate (B1261901) offers insights into fundamental metabolic processes, particularly the breakdown of essential amino acids.

Role of (R)-tert-Butyl 2-hydroxy-3-methylbutanoate in Branched-Chain Amino Acid Catabolism

This compound is structurally related to metabolites of branched-chain amino acids (BCAAs), specifically valine. The catabolism of valine involves its transamination to the corresponding α-keto acid, α-ketoisovalerate. Subsequent metabolic steps can lead to the formation of 2-hydroxy-3-methylbutyric acid, the parent acid of this compound. healthmatters.iohmdb.ca

The presence of 2-hydroxy-3-methylbutyric acid has been identified in human urine and is considered a normal product of BCAA metabolism. hmdb.ca However, elevated levels of this and other BCAA metabolites can be indicative of certain metabolic disorders, such as Maple Syrup Urine Disease (MSUD), where the activity of the branched-chain α-keto acid dehydrogenase complex is deficient. healthmatters.iohmdb.ca

In a research context, this compound can be used as a tool to probe the intricacies of BCAA catabolism. As a stable, cell-permeable ester, it can be introduced into biological systems where it is presumed to be hydrolyzed by intracellular esterases to release (R)-2-hydroxy-3-methylbutanoic acid. This allows researchers to study the downstream effects of this specific metabolite without the confounding variables of the earlier steps of valine breakdown. The tert-butyl group, due to its steric bulk, can also influence the rate of hydrolysis, providing a means to control the release of the parent acid for kinetic studies of metabolic pathways.

Analysis as a Substrate for Enzymatic Biotransformations

The enzymatic transformation of this compound is a key area of investigation, particularly focusing on its potential as a substrate for various enzymes. Biocatalysis, the use of enzymes to perform chemical transformations, is a burgeoning field in green chemistry and pharmaceutical synthesis.

Enzymes such as lipases are well-known for their ability to catalyze the synthesis and hydrolysis of esters with high stereoselectivity. For instance, Candida antarctica lipase (B570770) B (CAL-B) has been successfully used in the transesterification of racemic ethyl 3-hydroxybutyrate (B1226725) with (R)-1,3-butanediol to produce the ketone body ester (R)-3-hydroxybutyl (R)-3-hydroxybutyrate. mdpi.com This highlights the potential for enzymes to selectively recognize and transform chiral hydroxy esters.

In a similar vein, this compound can be explored as a substrate for a range of enzymatic reactions. These biotransformations could include:

Enantioselective hydrolysis: Using esterases or lipases to resolve a racemic mixture of tert-butyl 2-hydroxy-3-methylbutanoate, yielding the pure (R)- or (S)-enantiomer of the corresponding acid.

Transesterification: Reacting the compound with different alcohols to synthesize novel esters with potentially interesting biological or physical properties.

Oxidation: Utilizing dehydrogenases to oxidize the secondary alcohol group to a ketone, yielding tert-butyl 2-oxo-3-methylbutanoate.

These enzymatic studies are crucial for developing sustainable methods for the production of chiral chemicals and for understanding the substrate scope of various biocatalysts.

Interrogation of Enzyme-Substrate Interactions

The specific chemical features of this compound make it an interesting probe for studying the mechanisms of enzyme action.

Mechanistic Enzymology of Enzymes Interacting with this compound (e.g., Hydroxylases, Esterases)

Esterases (EC 3.1.1.1) are a broad class of enzymes that catalyze the hydrolysis of ester bonds. qmul.ac.uk The interaction of these enzymes with this compound can provide valuable information about their active site topology and substrate specificity. The bulky tert-butyl group presents a significant steric hindrance, and the rate of hydrolysis of this ester by different esterases can be used to map the size and shape of their substrate-binding pockets. nih.gov

For example, studies on esterases from the thermophilic fungus Rhizomucor miehei have shown distinct substrate specificities, with one esterase favoring longer-chain esters and another preferring shorter-chain esters. nih.gov Investigating the activity of such enzymes on this compound could further elucidate the structural features that govern substrate preference.

Furthermore, the chiral nature of the substrate allows for the study of the enantioselectivity of esterases. By comparing the hydrolysis rates of the (R)- and (S)-enantiomers, researchers can gain insights into the three-dimensional arrangement of catalytic residues in the enzyme's active site.

While hydroxylases are typically involved in the introduction of hydroxyl groups, studying their potential interaction with this already hydroxylated compound is less common. However, the parent acid, 2-hydroxy-3-methylbutanoic acid, could be a substrate for further enzymatic modifications in certain metabolic contexts.

Research in Medicinal Chemistry

Chiral molecules are fundamental in medicinal chemistry, as the physiological effects of a drug are often dependent on its stereochemistry. This compound serves as a valuable chiral building block for the synthesis of more complex and biologically active compounds.

Exploration of this compound as a Chiral Intermediate for Bioactive Compound Synthesis

The (R)-2-hydroxy-3-methylbutanoate structural motif is a key component in various natural products and pharmaceuticals. The tert-butyl ester provides a protecting group for the carboxylic acid functionality, which can be selectively removed under specific conditions, often different from those used to deprotect other functional groups. organic-chemistry.org This orthogonality is highly desirable in multi-step organic synthesis.

A related area of research involves the synthesis of β-amino alcohols, which are present in many biologically active compounds. nih.gov For instance, the crystal structure of tert-butyl 2-hydroxy-3-(4-methylbenzenesulfonamido)butanoate, a compound with a similar backbone, has been reported in the context of developing new routes to β-amino alcohols. nih.gov This underscores the utility of such chiral hydroxy esters as precursors to other important functional groups.

The general strategy involves using this compound as a scaffold and modifying the hydroxyl group or other parts of the molecule to build up the desired target structure. The chirality at the C2 position is preserved throughout the synthesis, ensuring the stereochemical integrity of the final product.

Below is a table summarizing the potential applications of this compound as a chiral intermediate:

Target Bioactive ScaffoldSynthetic Transformation from this compound
Chiral Amino AlcoholsConversion of the hydroxyl group to an amino group via methods like Mitsunobu reaction with subsequent reduction.
Complex Natural ProductsUse as a starting material for multi-step synthesis, incorporating the chiral hydroxy acid moiety.
Novel Pharmaceutical AgentsDerivatization of the hydroxyl and/or the deprotected carboxyl group to create libraries of new compounds for screening.

Studies on Protein-Ligand Binding and Chiral Recognition Mechanisms

The study of how proteins selectively bind to specific molecules, or ligands, is a cornerstone of biochemistry and drug discovery. A crucial aspect of this is chiral recognition, where a protein can distinguish between the two non-superimposable mirror-image forms (enantiomers) of a chiral molecule. The compound this compound, with its chiral center at the second carbon, serves as an important model for investigating such interactions. Research in this area often employs enzymes, which are proteins with highly specific active sites, to understand the principles of enantioselective binding.

A primary method to explore the chiral recognition of esters like this compound is through enzymatic kinetic resolution. In this process, an enzyme selectively catalyzes a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. The efficiency and selectivity of this process provide profound insights into the protein's ability to recognize and bind to a specific chiral ligand.

Lipases are a class of enzymes frequently used in these studies due to their ability to catalyze the hydrolysis or transesterification of esters in a highly enantioselective manner. The active site of a lipase is a chiral environment that preferentially accommodates one enantiomer over the other, leading to a difference in reaction rates. This differential binding is governed by the three-dimensional arrangement of amino acid residues in the active site, which creates specific steric and electronic interactions with the ligand.

For instance, studies on the kinetic resolution of structurally related chiral alcohols and esters using various lipases have demonstrated high degrees of enantioselectivity. Enzymes such as Candida antarctica lipase B (CAL-B) and lipases from Pseudomonas species have shown remarkable efficiency in distinguishing between enantiomers. nih.govd-nb.info In a typical kinetic resolution, the enzyme will preferentially acylate or hydrolyze one enantiomer, resulting in a mixture of an enantioenriched product and the unreacted, also enantioenriched, starting material.

The degree of chiral recognition is quantified by the enantiomeric ratio (E), which is a measure of the enzyme's selectivity. A high E value signifies that the enzyme has a strong preference for one enantiomer. For example, in the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, a related compound with a bulky tert-butyl group, CAL-B exhibited an excellent enantiomeric ratio (E > 200), achieving high enantiomeric excess (ee) for both the product and the remaining substrate. nih.gov This indicates a precise fit of the preferred enantiomer within the enzyme's active site.

The table below summarizes findings from enzymatic kinetic resolution studies on compounds structurally analogous to this compound, illustrating the principle of chiral recognition by different lipases.

EnzymeSubstrateReaction TypeKey Findings
Candida antarctica lipase B (CAL-B)tert-Butyl 2-(1-hydroxyethyl)phenylcarbamateTransesterificationHigh conversion (50%) and excellent enantiomeric excess (>99% ee) for both enantiomers; E > 200. nih.gov
Pseudomonas cepacia lipasetert-Butyl 2-(1-hydroxyethyl)phenylcarbamateTransesterificationHigh enantiomeric excess for the (R)-enantiomer (>99% ee) with an E value > 200. nih.gov
Pseudomonas fluorescens lipaseAromatic Morita-Baylis-Hillman acetatesHydrolysisExcellent enantiomeric excess (>90% ee) for the alcohol product at ~50% conversion; E > 200. d-nb.info

These studies, while not directly on this compound itself, provide a strong inferential basis for its behavior in similar biological systems. The tert-butyl group, being sterically demanding, plays a significant role in how the molecule is oriented within the protein's binding pocket. The precise stereochemistry of the hydroxyl and methyl groups relative to the bulky ester group in the (R)-enantiomer dictates the potential for hydrogen bonding and van der Waals interactions with the amino acid residues of the enzyme's active site.

The mechanism of chiral recognition in these enzymatic reactions is a direct consequence of the protein-ligand binding event. The enantiomer that can adopt a more stable, lower-energy conformation within the active site will be the one that reacts more quickly. This stability is a function of multiple, subtle interactions between the ligand and the protein. Therefore, the study of enantioselective enzymatic reactions provides a powerful, indirect method for understanding the specifics of protein-ligand binding at the molecular level.

Q & A

Q. What are the recommended methods for synthesizing (R)-tert-Butyl 2-hydroxy-3-methylbutanoate with high enantiomeric purity?

To achieve high enantiomeric purity, employ enantioselective catalysis or chiral auxiliary-mediated synthesis . For example, asymmetric hydrogenation of ketone precursors using chiral catalysts (e.g., Ru-BINAP complexes) can yield the (R)-enantiomer selectively. Alternatively, kinetic resolution via lipase-catalyzed esterification (e.g., using Candida antarctica lipase B) can separate enantiomers . Post-synthesis, monitor enantiomeric excess (ee) using chiral HPLC with columns like Chiralpak AD-H or OD-H, as referenced in purity protocols .

Q. How can researchers confirm the structural integrity and purity of this compound?

Use a combination of analytical techniques:

Method Parameters Purpose Evidence
NMR 1^1H (400 MHz), 13^13C (100 MHz) in CDCl₃Confirm stereochemistry and functional groups
HPLC Chiral column, hexane:isopropanol (90:10), 1 mL/minDetermine enantiomeric purity
Mass Spectrometry ESI-MS, m/z calculated for C₁₀H₂₀O₃: 188.14Verify molecular weight
Polarimetry [α]₂₅ᴅ = +X° (c=1, CHCl₃)Validate optical activity

Q. What safety protocols are critical when handling this compound in the lab?

  • PPE : Use nitrile gloves, safety goggles, and lab coats. For aerosol exposure, employ NIOSH-approved respirators (e.g., P95 filters) .
  • Ventilation : Work in a fume hood to avoid inhalation.
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste. Avoid drainage systems .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data for derivatives of this compound?

Contradictions may arise from:

  • Stereochemical impurities : Re-evaluate enantiomeric purity using chiral HPLC. Even 2% impurity in the (S)-enantiomer can skew bioactivity results .
  • Batch variability : Compare multiple synthesis batches via LC-MS to identify inconsistent byproducts (e.g., tert-butyl degradation products) .
  • Assay conditions : Use orthogonal assays (e.g., cell-based vs. enzymatic) to confirm target engagement. For example, in kinase inhibition studies, validate results with SPR (surface plasmon resonance) .

Q. What strategies improve the yield of this compound in multi-step syntheses?

  • Step Optimization :
    • Protection/Deprotection : Use tert-butyloxycarbonyl (Boc) groups for amine protection to minimize side reactions. Optimize deprotection with TFA in dichloromethane (2h, 0°C) .
    • Temperature Control : Low temperatures (−78°C) during Grignard reactions prevent racemization .
  • Catalyst Screening : Test palladium or ruthenium catalysts for hydrogenation steps. For example, Pd/C (10% wt) in ethanol at 50 psi H₂ achieves >90% conversion .

Q. How can computational methods aid in predicting the reactivity of this compound in novel reactions?

  • DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) basis set to model transition states for ester hydrolysis or nucleophilic substitution. Compare activation energies to prioritize reaction pathways .
  • MD Simulations : Simulate solvent effects (e.g., THF vs. DMF) on reaction kinetics using GROMACS. This predicts solvation shells impacting steric hindrance .

Q. What are the challenges in scaling up the synthesis of this compound while maintaining stereochemical integrity?

  • Racemization Risk : At high temperatures (>100°C), tert-butyl esters undergo partial racemization. Mitigate by using low-temperature crystallization (e.g., hexane at −20°C) .
  • Catalyst Loading : Reduce costs by optimizing catalyst recycling (e.g., immobilize chiral catalysts on silica gel) .
  • Purification : Replace column chromatography with continuous fractional distillation for large batches (>1 kg) .

Methodological Notes

  • Data Validation : Always cross-reference experimental results with PubChem CID 10561607 for spectral data .
  • Contradiction Analysis : Use Pareto charts to identify dominant factors in yield variability (e.g., solvent purity, catalyst age) .

Retrosynthesis Analysis

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Reactant of Route 1
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(R)-tert-Butyl 2-hydroxy-3-methylbutanoate
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(R)-tert-Butyl 2-hydroxy-3-methylbutanoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.